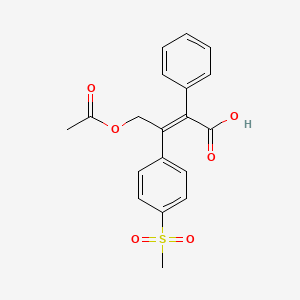
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid is a complex organic compound with a unique structure that includes an acetoxy group, a methylsulfonyl group, and a phenylbutenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylbutenoic Acid Backbone: This can be achieved through a series of aldol condensation reactions, followed by dehydration to form the double bond.
Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester formation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Esters or ethers.
科学研究应用
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The methylsulfonyl group can participate in redox reactions, affecting cellular redox balance. The phenylbutenoic acid backbone can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester: Similar in structure but contains a boronic acid group instead of a sulfonyl group.
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: Contains a hydroxyl group instead of an acetoxy group.
2-Methyl-1-propenylboronic acid pinacol ester: Contains a propenyl group instead of a phenylbutenoic acid backbone.
Uniqueness
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid is unique due to the presence of both acetoxy and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C19H18O6S |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
(E)-4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C19H18O6S/c1-13(20)25-12-17(14-8-10-16(11-9-14)26(2,23)24)18(19(21)22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22)/b18-17- |
InChI 键 |
RPWJWEFMAVOUBY-ZCXUNETKSA-N |
手性 SMILES |
CC(=O)OC/C(=C(\C1=CC=CC=C1)/C(=O)O)/C2=CC=C(C=C2)S(=O)(=O)C |
规范 SMILES |
CC(=O)OCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















